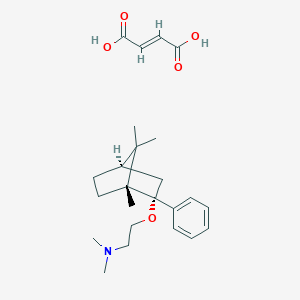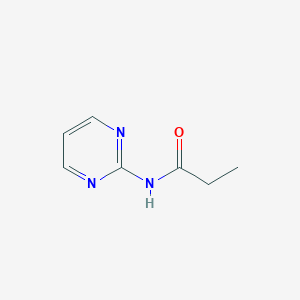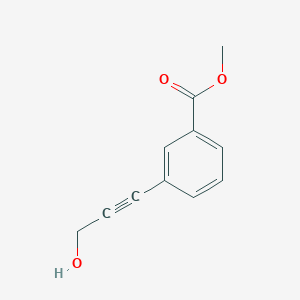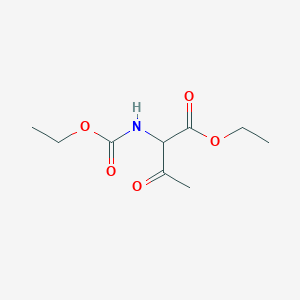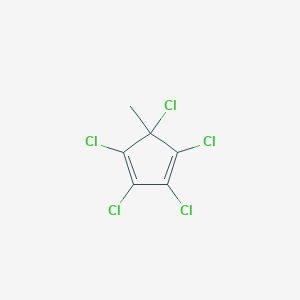
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene (PCP) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PCP is a highly reactive compound that can be used as a reagent in a variety of chemical reactions.
Mechanism Of Action
The mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is not fully understood. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also known to be a potent inhibitor of certain enzymes and proteins.
Biochemical And Physiological Effects
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes and glutathione S-transferases. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been shown to induce oxidative stress and DNA damage in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene in lab experiments is its high reactivity, which makes it a useful reagent in a variety of chemical reactions. However, 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly toxic, which limits its use in certain experiments. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly reactive with water, which can make handling and storage difficult.
Future Directions
There are several future directions for the study of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene. One direction is the study of the mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on enzymes and proteins. Another direction is the development of new synthetic methods for 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and related compounds. Additionally, the study of the toxicological effects of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on living organisms is an important area of research.
Synthesis Methods
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene can be synthesized through a variety of methods. One of the most common methods is the reaction of pentachlorocyclopentadiene with methyl lithium. This reaction produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and lithium chloride as a byproduct. Another method involves the reaction of pentachlorocyclopentadiene with methyl magnesium bromide. This reaction also produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and magnesium chloride as a byproduct.
Scientific Research Applications
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been used in the study of the mechanism of action of certain enzymes and proteins.
properties
CAS RN |
16177-47-2 |
|---|---|
Product Name |
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene |
Molecular Formula |
C6H3Cl5 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H3Cl5/c1-6(11)4(9)2(7)3(8)5(6)10/h1H3 |
InChI Key |
UKKNLZIOJGGOSG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



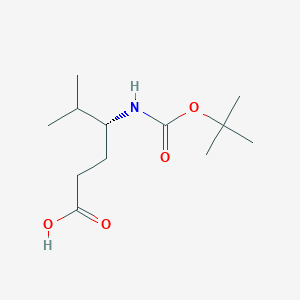
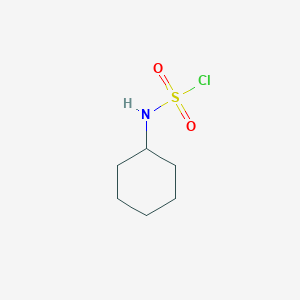
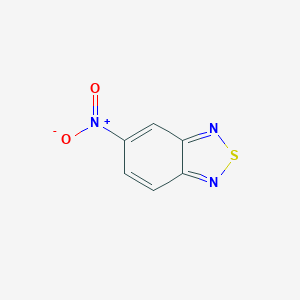
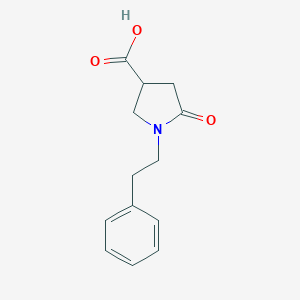
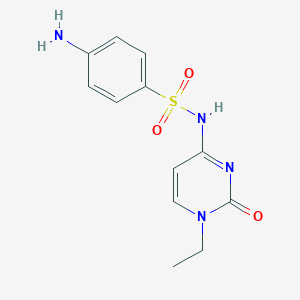
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
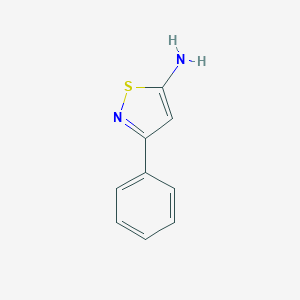
![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
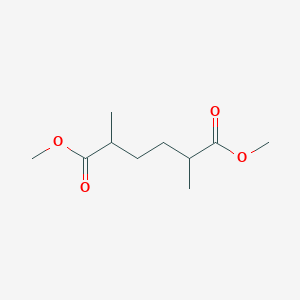
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
